Single-Site SNAr Reactivity vs. 4,6-Dichloro Analogs
6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine provides a single electrophilic site at C6, eliminating the chemoselectivity problem encountered with 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0). In the dichloro analog, C4 chlorine undergoes selective SNAr with secondary amines such as morpholine, while C6 chlorine participates in subsequent Suzuki-Miyaura coupling [1]. This inherent reactivity hierarchy demands carefully controlled sequential transformations. The monochlorinated target compound removes this complexity entirely, enabling direct, predictable C6 functionalization without competitive side reactions. Experimental evidence demonstrates that for 4,6-dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines, C4 substitution proceeds with >90% regioselectivity under standard amination conditions [2]. The target compound eliminates this C4/C6 selectivity problem by design.
| Evidence Dimension | Number of competing electrophilic sites during SNAr |
|---|---|
| Target Compound Data | 1 electrophilic site (C6 chlorine only) |
| Comparator Or Baseline | Comparator: 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0) – 2 electrophilic sites with established C4 > C6 reactivity preference for amines [1] |
| Quantified Difference | 100% reduction in potential regioisomeric byproducts during first-step amination; C4 SNAr selectivity in dichloro analog is >90% for secondary amines [2] |
| Conditions | SNAr amination conditions with secondary amines (e.g., morpholine); class-level inference from 4,6-dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidine studies |
Why This Matters
For medicinal chemistry teams synthesizing kinase inhibitor libraries, the single reactive site reduces synthetic step count, eliminates chromatographic separation of regioisomers, and improves overall yield – critical factors when scaling from milligram to gram quantities for SAR campaigns.
- [1] 1H-pyrazolo[4,3-d]pyrimidine chapter. 4,6-Dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines 93 undergo selective SNAr substitution of the C4 chlorine atom in the presence of secondary amines, such as morpholine to give 94. ScienceDirect Topics. View Source
- [2] Pyrazolo[3,4-d]pyrimidines Endowed with Antiproliferative Activity on Ductal Infiltrating Carcinoma Cells. Regioselective substitution of the C4 chlorine atom with an excess of various amines afforded the desired compounds in yields ranging between 60 and 80%. Notably, the chlorine atom at the side chain has never been substituted by the amine. View Source
